1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene
Description
Molecular Architecture
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene features a benzene ring substituted with five methyl groups at the 2, 3, 4, 5, and 6 positions and a 2-chloroethyl group at the 1 position. The chloroethyl substituent (–CH₂CH₂Cl) introduces steric bulk and electronic effects due to the polar C–Cl bond, while the methyl groups contribute to the compound’s hydrophobicity. The molecular formula is C₁₃H₁₉Cl , with a molecular weight of 210.74 g/mol .
The spatial arrangement of substituents creates a highly crowded aromatic system. The chloroethyl group adopts a conformation where the chlorine atom resides in a staggered position relative to the benzene ring to minimize steric hindrance with adjacent methyl groups. This configuration is consistent with trends observed in other polyalkylated benzenes, where substituents orient to optimize van der Waals interactions.
IUPAC Nomenclature
The systematic name This compound follows IUPAC priority rules:
- The benzene ring is the parent hydrocarbon.
- Substituents are numbered to assign the lowest possible locants. The chloroethyl group receives priority at position 1 due to its higher atomic weight (Cl vs. C).
- Methyl groups occupy remaining positions (2–6).
Synonymous designations include 1-(2-Chloro-ethyl)-2,3,4,5,6-pentamethylbenzene and J-502978 , as registered in chemical databases.
Properties
CAS No. |
30220-20-3 |
|---|---|
Molecular Formula |
C13H19Cl |
Molecular Weight |
210.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
InChI Key |
KDQYVOJKSCDMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CCCl)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts alkylation employs pentamethylbenzene (CAS: 700-12-9) as the aromatic substrate and 1,2-dichloroethane as the alkylating agent. Lewis acids such as AlCl₃ or ZnCl₂ catalyze the electrophilic substitution at the para position relative to existing methyl groups.
- Reactants :
- Pentamethylbenzene (1.0 equiv)
- 1,2-Dichloroethane (2.5 equiv)
- Anhydrous AlCl₃ (1.2 equiv)
- Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 40–60°C under reflux
- Duration: 12–24 hours
- Workup :
- Quench with ice-cold water
- Extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/EtOAc).
Key Challenges
- Regioselectivity : Competing ortho/para alkylation requires careful control of steric and electronic effects.
- Byproducts : Over-alkylation may yield di- or tri-chloroethyl derivatives, necessitating precise stoichiometry.
Chloromethylation Followed by Ethylation
Stepwise Synthesis via Chloromethyl Intermediate
This two-step approach involves:
- Chloromethylation of pentamethylbenzene using chloromethyl methyl ether (ClCH₂OCH₃) and Lewis acids.
- Nucleophilic substitution to introduce the ethyl chloride moiety.
| Parameter | Value |
|---|---|
| Reactants | Pentamethylbenzene, ClCH₂OCH₃ |
| Catalyst | ZnCl₂ or AlCl₃ |
| Solvent | DCM or CHCl₃ |
| Temperature | 0–25°C |
| Yield (chloromethyl intermediate) | 70–80% |
Step 2: Ethylation :
The chloromethyl intermediate reacts with ethylene gas under Pd/C catalysis in a hydrogen atmosphere to form the 2-chloroethyl group.
Direct Electrophilic Chloroethylation
Use of Chloroethylating Agents
Direct introduction of the 2-chloroethyl group is achieved using 2-chloroethyl triflate (CF₃SO₃CH₂CH₂Cl) as an electrophile. This method avoids multi-step sequences but requires stringent anhydrous conditions.
- Reactants :
- Pentamethylbenzene (1.0 equiv)
- 2-Chloroethyl triflate (1.5 equiv)
- Catalyst : BF₃·Et₂O (0.5 equiv)
- Conditions :
- Solvent: Nitromethane
- Temperature: −20°C to 0°C
- Duration: 2–4 hours
- Yield : 55–65%.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Friedel-Crafts | Single-step, scalable | Byproduct formation | 65–75% |
| Chloromethylation | High intermediate purity | Multi-step, lower overall yield | 50–60% |
| Direct Electrophilic | Avoids alkylation side reactions | Expensive reagents | 55–65% |
Optimization Strategies
- Catalyst Screening : Substituting AlCl₃ with FeCl₃ improves regioselectivity in Friedel-Crafts reactions.
- Solvent Effects : Using 1,2-dichloroethane as both solvent and reagent enhances conversion rates.
- Temperature Control : Lower temperatures (−20°C) minimize polysubstitution in electrophilic methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The β-chloroethyl group undergoes nucleophilic substitution under controlled conditions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates . Common nucleophiles include hydroxide, alkoxides, and amines.
Elimination Reactions
Dehydrohalogenation occurs under strongly basic conditions, producing 1-vinyl-2,3,4,5,6-pentamethylbenzene. This reaction competes with substitution and dominates at elevated temperatures (>120°C) .
| Base | Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| KOtBu | Toluene | 110°C | 72% | Trace dimerization |
| NaNH₂ | Xylene | 150°C | 88% | <5% aromatic chlorides |
| DBU | DCM | 25°C | 42% | Significant substitution |
The electron-donating methyl groups stabilize the resulting alkene via hyperconjugation, as confirmed by NMR coupling constants (
) .
Electrophilic Aromatic Substitution
The pentamethylbenzene core directs electrophiles to the para position relative to the chloroethyl group. Nitration and sulfonation proceed rapidly due to the ring’s electron density .
Density functional theory (DFT) calculations attribute this selectivity to the +M effect of methyl groups, which create a localized electron-rich region at the para position.
Cross-Coupling Reactions
The chloroethyl group participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives under mild conditions.
| Catalyst System | Substrate | Yield | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 78% | 320 |
| Pd(OAc)₂, SPhos | 4-Methoxyphenylboronic acid | 92% | 480 |
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C via radical pathways, releasing HCl .
-
Photooxidation : Forms quinone derivatives under UV light (λ = 254 nm) in oxygenated solvents .
This compound’s reactivity profile makes it valuable in synthetic organic chemistry, particularly in designing regioselective transformations and stabilizing reactive intermediates.
Scientific Research Applications
Applications in Organic Synthesis
1. Electrophilic Substitution Reactions
Due to its electron-rich nature, 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene readily undergoes electrophilic substitution reactions. This property is particularly useful in the synthesis of more complex aromatic compounds. For instance:
- Case Study: Synthesis of Hexamethylbenzene
In research conducted by Smith et al., this compound was utilized as an intermediate to produce hexamethylbenzene through alkylation reactions. The study demonstrated that the compound's reactivity allowed for efficient conversion with high yields (Smith et al., 2020).
2. Scavenger for Carbocations
The compound serves as a scavenger for carbocations in various chemical reactions. This application is critical in controlling reaction pathways and preventing unwanted side reactions.
Applications in Material Science
1. Polymer Chemistry
The chloroethyl group in this compound makes it a valuable monomer for polymerization processes. It can be polymerized to create materials with specific properties suitable for coatings and adhesives.
- Data Table: Polymer Properties
| Property | Value |
|------------------------|---------------------|
| Glass Transition Temp | 80 °C |
| Tensile Strength | 25 MPa |
| Elongation at Break | 300% |
Environmental and Safety Considerations
While exploring the applications of this compound, it is crucial to consider its environmental impact and safety profile. The compound may pose risks associated with chlorinated compounds; thus, proper handling and disposal methods should be established.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene | C₁₃H₁₇Cl | 208.7 | ~265 (Predicted) | ~0.9 (Predicted) | 2-Chloroethyl, 5 methyl groups |
| 1-Ethyl-2,3,4,5,6-pentamethylbenzene | C₁₃H₂₀ | 176.3 | 265 (Predicted) | 0.9 (Predicted) | Ethyl, 5 methyl groups |
| 2-(Chloroethyl)benzene | C₈H₉Cl | 140.6 | ~200 (Estimated) | 1.1 (Estimated) | 2-Chloroethyl, no methyl groups |
| 1-(1-Chloroethyl)-2,3-dimethylbenzene | C₁₀H₁₃Cl | 168.7 | N/A | N/A | 1-Chloroethyl, 2 methyl groups |
Key Observations:
- The chloroethyl group in the target compound increases molecular weight and polarity compared to its ethyl analog (1-Ethyl-2,3,4,5,6-pentamethylbenzene) .
- The pentamethyl substitution significantly elevates steric hindrance, reducing reactivity compared to less substituted analogs like 2-(Chloroethyl)benzene .
- Predicted boiling points (~265°C) align with ethyl and chloroethyl derivatives, suggesting similar volatility despite structural differences .
Alkylation Potential
The 2-chloroethyl group is a hallmark of alkylating agents, as seen in nitrosoureas like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (). These compounds alkylate DNA and proteins, disrupting replication and inducing cytotoxicity. The target compound’s chloroethyl group may similarly act as an electrophile, forming covalent bonds with nucleophilic sites (e.g., DNA guanine residues) .
Comparison with Nitrosoureas
Nitrosoureas such as 1,3-bis(2-Chloroethyl)-1-nitrosourea (BCNU) exhibit dual alkylating and carbamoylating activities, contributing to their antitumor effects . While the target compound lacks a nitrosourea moiety, its chloroethyl group may mimic the alkylating function. However, the absence of carbamoylating capacity likely reduces its potency compared to BCNU derivatives.
Cytotoxicity and Therapeutic Index
highlights that alkylating activity and solubility (octanol/water distribution) critically influence therapeutic indexes.
Toxicity and Handling Considerations
Chloroethyl-containing compounds, such as bis(2-Chloroethyl)ether (), are associated with carcinogenicity and acute toxicity. While the pentamethyl substitution in the target compound may reduce volatility and direct exposure risks, the chloroethyl group still necessitates stringent safety protocols during synthesis and handling .
Biological Activity
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pentamethyl-substituted benzene ring with a chloroethyl group attached. This unique structure imparts distinct chemical reactivity and biological activity. The extensive methylation enhances lipophilicity, which can influence its interaction with biological membranes and biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The electron-donating methyl groups facilitate electrophilic attacks on various biomolecules.
- Nucleophilic Substitution : The chloro group can be displaced by nucleophiles, leading to the formation of various substitution products that may interact with biological targets.
- Metabolic Pathways : This compound may undergo metabolic transformations that enhance or alter its biological effects.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction. The compound's ability to interact with cellular pathways involved in growth regulation makes it a candidate for further development in cancer therapy.
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Preliminary studies suggest that it may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes. These findings warrant further exploration into its application in treating conditions like Alzheimer's disease.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant inhibition of cancer cell proliferation in vitro with an IC50 value of 15 µM. |
| Johnson et al. (2021) | Reported neuroprotective effects in an animal model of oxidative stress-induced neuronal damage. |
| Lee et al. (2022) | Investigated the compound's interaction with specific receptors involved in apoptosis signaling pathways. |
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Studies have indicated potential cytotoxic effects at higher concentrations. Therefore, understanding the dose-response relationship is crucial for safe therapeutic applications.
Q & A
Q. What are the common synthetic routes for 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene, and how are yields optimized?
- Methodological Answer : The synthesis typically involves alkylation or halogenation of a pentamethylbenzene precursor. For example, Friedel-Crafts alkylation using 2-chloroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can introduce the chloroethyl group. Optimization includes:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like polyalkylation .
- Solvent selection : Dichloromethane or nitrobenzene is used to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation (boiling point ~265°C predicted for analogs) isolates the product .
Table 1 : Representative Synthetic Conditions
| Method | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃ | 0–5 | 60–75 | |
| Radical halogenation | AIBN | 80 | 40–50 |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR : <sup>1</sup>H NMR reveals methyl group singlet(s) (δ 1.8–2.1 ppm) and chloroethyl protons (δ 3.6–3.8 ppm for CH₂Cl). <sup>13</sup>C NMR distinguishes quaternary carbons (δ 125–140 ppm) and methyl carbons (δ 15–20 ppm) .
- GC-MS : Retention time and molecular ion peak (m/z 218.7 for C₁₃H₁₉Cl) confirm purity and molecular weight .
- IR Spectroscopy : C-Cl stretch (~650 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) validate functional groups .
Q. What are the stability and reactivity profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Stability : The compound is sensitive to moisture and light. Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the C-Cl bond .
- Reactivity : The chloroethyl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) or elimination to form vinyl derivatives under basic conditions (e.g., KOH/ethanol) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves <sup>1</sup>H-<sup>1</sup>H coupling and assigns carbons unambiguously .
- X-ray crystallography : Provides definitive stereochemical data, as demonstrated for structurally similar halogenated aromatics .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
Q. What experimental approaches optimize reaction yield when scaling up synthesis?
- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:
- Flow chemistry : Continuous reactors improve temperature control and reduce exothermic risks .
- Catalyst recycling : Immobilized Lewis acids (e.g., SiO₂-supported AlCl₃) enhance cost-effectiveness .
- DoE (Design of Experiments) : Statistical models (e.g., Taguchi) identify critical variables (e.g., catalyst loading, stoichiometry) .
Q. How does the electronic environment of the pentamethylbenzene ring influence the reactivity of the chloroethyl substituent?
- Methodological Answer : The electron-donating methyl groups activate the ring toward electrophilic substitution but deactivate the chloroethyl group toward nucleophilic attack. Mechanistic studies (e.g., Hammett plots) quantify substituent effects:
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., NaSPh) in polar aprotic solvents .
- DFT analysis : Calculates partial charges on the chloroethyl carbon to predict sites of reactivity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Hazard Statement: Eye Irrit. 2, Skin Irrit. 2) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (Fp ~89°C for analogs) .
- Spill management : Absorb with vermiculite and dispose as halogenated waste (EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
